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Compound of Interest

Compound Name:
1-Bromo-3-chloro-2-

methylpropane

Cat. No.: B103949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral comparison of 1-bromo-2-methylpropane and its

structural isomers: 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane. The

following sections present a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and

Mass Spectrometry (MS) data, supported by experimental protocols to ensure reproducibility.

Isomeric Structures
The four isomers of C₄H₉Br—1-bromobutane, 2-bromobutane, 1-bromo-2-methylpropane, and

2-bromo-2-methylpropane—exhibit distinct spectral properties due to their unique molecular

geometries. These differences are invaluable for their identification and characterization in

various research and development applications.
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Caption: Structural relationship of the four isomers of C₄H₉Br.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectra of the four isomers are readily distinguishable by their chemical shifts,

splitting patterns (multiplicity), and integration values. These differences arise from the distinct

chemical environments of the protons in each molecule.
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Compound
Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

1-

Bromobutane
-CH₃ ~0.9 Triplet (t) 3H ~7.0

-CH₂-CH₂Br ~1.4 Sextet 2H ~7.0

-CH₂-CH₃ ~1.8 Quintet 2H ~7.0

-CH₂Br ~3.4 Triplet (t) 2H ~7.0

2-

Bromobutane
-CH₃ (on C1) ~1.0 Triplet (t) 3H ~7.0

-CH₃ (on C3) ~1.7 Doublet (d) 3H ~7.0

-CH₂- ~1.8 Multiplet (m) 2H -

-CHBr- ~4.1 Sextet 1H ~6.5

1-Bromo-2-

methylpropan

e

-CH(CH₃)₂ ~1.0 Doublet (d) 6H ~6.7

-CH- ~1.9 Nonet 1H ~6.7

-CH₂Br ~3.3 Doublet (d) 2H ~6.7

2-Bromo-2-

methylpropan

e

-C(CH₃)₃ ~1.8 Singlet (s) 9H -

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The number of unique carbon environments in each isomer leads to a distinct number of

signals in their respective ¹³C NMR spectra. This provides a clear method for differentiating the

isomers.
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Compound Carbon Assignment Chemical Shift (δ, ppm)

1-Bromobutane -CH₃ ~13.5

-CH₂CH₃ ~21.5

-CH₂CH₂Br ~35.0

-CH₂Br ~33.0

2-Bromobutane -CH₃ (on C1) ~11.5

-CH₃ (on C3) ~25.5

-CH₂- ~34.5

-CHBr- ~54.0

1-Bromo-2-methylpropane -CH(CH₃)₂ ~21.0

-CH- ~31.0

-CH₂Br ~42.0

2-Bromo-2-methylpropane -C(CH₃)₃ ~36.4

-CBr- ~62.5

Infrared (IR) Spectroscopy
The IR spectra of these bromoalkanes are characterized by strong C-H stretching and bending

vibrations. The C-Br stretching frequency is also a key diagnostic feature, although it appears

in the fingerprint region.
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Compound C-H Stretch (cm⁻¹) C-H Bend (cm⁻¹) C-Br Stretch (cm⁻¹)

1-Bromobutane 2870-2960 1380, 1465 560-640

2-Bromobutane 2875-2965 1380, 1460 540-620

1-Bromo-2-

methylpropane
2870-2960 1370, 1470 550-630

2-Bromo-2-

methylpropane
2870-2970 1370, 1475 520-600

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns

of the isomers. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal

abundance, the molecular ion peak appears as a pair of peaks (M⁺ and M+2) of similar

intensity.[1][2][3][4] All four isomers exhibit a base peak at m/z 57, corresponding to the C₄H₉⁺

carbocation.[1]

Compound
Molecular Ion
(M⁺, m/z)

M+2 Peak (m/z)
Base Peak
(m/z)

Key Fragment
Ions (m/z) and
Relative
Abundance

1-Bromobutane 136 138 57

41 (high), 29

(high), 107/109

(low)

2-Bromobutane 136 138 57

41 (high), 29

(high), 107/109

(moderate)

1-Bromo-2-

methylpropane
136 138 57

41 (high), 43

(prominent), 29

(moderate)[5]

2-Bromo-2-

methylpropane
136 138 57

41 (high),

121/123 (low)[6]
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Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure the

reproducibility of the presented data.

¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid

bromoalkanes is as follows:

Sample Preparation Data Acquisition (400 MHz Spectrometer) Data Processing

Dissolve 5-10 mg of the neat liquid in ~0.6 mL of deuterated chloroform (CDCl3).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Insert the sample into the spectrometer and lock on the deuterium signal of CDCl3.

Shim the magnetic field to optimize homogeneity.

Acquire the 1H spectrum using a standard single-pulse experiment.

Acquire the 13C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal.

Integrate the signals in the 1H spectrum.

cluster_prep

cluster_acq

To Spectrometer

cluster_proc

To Analysis

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The following protocol outlines the procedure for obtaining FT-IR spectra of the liquid

bromoalkane isomers:
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Sample Preparation (Neat Liquid) Data Acquisition Data Processing

Place a single drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to form a thin liquid film.

Record a background spectrum of the empty spectrometer.

Place the sample holder with the salt plates into the spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The instrument software automatically subtracts the background from the sample spectrum.

The final spectrum is typically displayed as transmittance vs. wavenumber.
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Caption: Workflow for FT-IR Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis provides both separation of the isomers and their individual mass spectra. A

typical protocol is as follows:
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Sample Preparation Data Acquisition Data Analysis

Prepare a dilute solution (e.g., 100 ppm) of the bromoalkane in a volatile solvent like dichloromethane or hexane. Inject 1 µL of the sample solution into the GC-MS system.

Separate the components on a suitable capillary column (e.g., DB-5ms).

Use a temperature program (e.g., initial temp 40°C, ramp to 200°C).

Ionize the eluted compounds using Electron Ionization (EI) at 70 eV.

Scan a mass range of m/z 35-200.

Identify the chromatographic peak corresponding to the bromoalkane.

Extract the mass spectrum for that peak.

Analyze the molecular ion and fragmentation pattern.
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Caption: Workflow for GC-MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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